(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
The compound (4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic molecule. This compound is characterized by its multiple chiral centers and deuterium atoms, which make it a subject of interest in various scientific fields, including organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the cyclopenta[a]phenanthrene ring system. The synthetic route typically starts with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the selective introduction of functional groups and deuterium atoms. Common reagents used in these reactions include deuterated solvents, catalysts like palladium or platinum, and various protecting groups to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure hydrogenation for deuterium incorporation, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The double bonds within the cyclopenta[a]phenanthrene ring can be reduced to single bonds.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or carboxylic acids, while reduction of the double bonds would yield fully saturated cyclopenta[a]phenanthrene derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as deuterated polymers and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The deuterium atoms can also affect the compound’s metabolic stability and pharmacokinetics, leading to prolonged activity and reduced toxicity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Flumetramide: A skeletal muscle relaxant derived from trifluorotoluene.
Uniqueness
What sets this compound apart from similar compounds is its multiple chiral centers and deuterium atoms, which confer unique stereochemical and isotopic properties. These features make it a valuable tool for studying complex chemical and biological systems and for developing novel therapeutic agents.
Properties
Molecular Formula |
C26H44O4 |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-6-ethyl-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1/i10D2,14D2 |
InChI Key |
ZXERDUOLZKYMJM-LMUSDRRCSA-N |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]([C@@H]([C@@H]2C([C@@H]1O)([2H])[2H])CC)O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)[2H] |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O |
Origin of Product |
United States |
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